REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[C:8]([C:9]#[N:10])=[N:7][CH:6]=[CH:5][N:4]=1.C(N(CC)CC)C.Cl.[NH2:19][OH:20]>CO>[OH:20][N:19]=[C:9]([C:8]1[C:3]([NH:2][CH3:1])=[N:4][CH:5]=[CH:6][N:7]=1)[NH2:10] |f:2.3|
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Name
|
|
Quantity
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0.37 g
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Type
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reactant
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Smiles
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CNC1=NC=CN=C1C#N
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Name
|
|
Quantity
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0.4 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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0.19 g
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Type
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reactant
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Smiles
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Cl.NO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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the filtrate was then evaporated to dryness
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (50 mL)
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Type
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WASH
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Details
|
washed with water (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (MgSO4)
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Type
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CUSTOM
|
Details
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the solvent was removed in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |